4-butoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, an oxolane moiety, and a butoxy group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Oxolane Moiety: This step involves the reaction of the benzothiazole intermediate with an oxolane derivative, often under basic conditions.
Attachment of the Butoxy Group: The final step involves the alkylation of the intermediate with a butoxy group, typically using a butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of 4-BUTOXY-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolane moiety, in particular, distinguishes it from other benzothiazole derivatives, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C25H29N3O4S2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-butoxy-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-3-12-31-19-9-6-17(7-10-19)24(30)27-18-8-11-21-22(14-18)34-25(28-21)33-16-23(29)26-15-20-5-4-13-32-20/h6-11,14,20H,2-5,12-13,15-16H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
VETGKDVOKDCMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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